Tris[4-(tridecafluorohexyl)phenyl]phosphine, also known as TTPhP, is a phosphorus-based ligand with unique properties that make it potentially valuable in catalysis research. Its structure features a central phosphorus atom bonded to three bulky tridecafluorohexylphenyl groups. These bulky groups impart several key characteristics:
Due to these features, TTPhP has been explored as a ligand for various transition metals in catalytic reactions. Some potential research areas include:
The unique properties of TTPhP also hold promise for applications in material science. The bulky and electron-withdrawing nature of the ligand can influence the self-assembly and properties of various materials:
Tris[4-(tridecafluorohexyl)phenyl]phosphine is a phosphine compound with the molecular formula and a molecular weight of 1216.39 g/mol. This compound features three 4-(tridecafluorohexyl)phenyl groups attached to a central phosphorus atom, which contributes to its unique properties, particularly its hydrophobicity due to the presence of the tridecafluorohexyl substituents. The compound is primarily used for research purposes and is classified under CAS number 193197-68-1 .
The synthesis of Tris[4-(tridecafluorohexyl)phenyl]phosphine typically involves the reaction of phosphorus trichloride with 4-(tridecafluorohexyl)phenol. The general synthetic route can be summarized as follows:
Tris[4-(tridecafluorohexyl)phenyl]phosphine finds applications primarily in research settings. Its unique properties make it suitable for:
Interaction studies involving Tris[4-(tridecafluorohexyl)phenyl]phosphine focus on its behavior in coordination chemistry and its role as a ligand. Research indicates that the fluorinated groups can significantly alter the electronic properties of the phosphorus center, thus enhancing its ability to stabilize various metal complexes. These interactions are crucial for understanding its potential applications in catalysis and material science.
Several compounds share structural similarities with Tris[4-(tridecafluorohexyl)phenyl]phosphine, primarily due to the presence of phosphine moieties and fluorinated substituents. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tris(4-fluorophenyl)phosphine | Lacks fluorinated alkyl chains; smaller size | |
Tris(4-trifluoromethylphenyl)phosphine | Contains trifluoromethyl groups instead of alkyl | |
Tris(3,5-bis(trifluoromethyl)phenyl)phosphine | More complex substitution pattern |
Tris[4-(tridecafluorohexyl)phenyl]phosphine stands out due to its long-chain fluorinated substituents that impart significant hydrophobic properties, making it particularly useful in applications requiring water-repellent characteristics.
Tris[4-(tridecafluorohexyl)phenyl]phosphine is synthesized through strategic incorporation of perfluoroalkyl chains into aromatic phosphine frameworks. The most common methods involve:
Table 1: Comparison of Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Key Advantages |
---|---|---|---|
Copper-mediated coupling | Cu powder, bipyridine, 110–120°C | 85–93 | Scalable, uses stable precursors |
Photoinduced reduction | TMDPO, UV light, perfluoroalkyl iodides | 70–80 | Air-stable phosphorus source |
Aryne annulation | Arynes, tetraarylfluorophosphorane | 60–74 | Forms complex heterocycles |
The preparation of fluorinated precursors presents significant hurdles:
Key intermediates are optimized for efficiency and purity:
Perfluorohexyl Iodide Synthesis:
Arylphosphine Oxide Derivatization:
Table 2: Common Fluorinated Intermediates
Intermediate | Synthesis Route | Purity (%) | Application |
---|---|---|---|
C₆F₁₃I | Radical telomerization of C₂F₄ + I₂ | 95 | Perfluoroalkylation agent |
4-(Perfluorohexyl)phenol | Nucleophilic aromatic substitution | 85 | Ligand precursor |
Tris[4-FC₆H₄]phosphine | Grignard reaction with PCl₃ | 78 | Cross-coupling catalyst |
Tris[4-(tridecafluorohexyl)phenyl]phosphine exhibits distinct coordination behavior with late transition metals due to its electron-deficient phosphorus center. The ligand’s perfluorohexyl chains create a hydrophobic microenvironment, enhancing solubility in fluorinated solvents while minimizing oxidative degradation.
Rhodium Complexes
Rhodium(I) complexes incorporating this ligand demonstrate remarkable stability in catalytic cycles. For instance, cyclometalated rhodium(I) species form via activation of the fluorenyl C–H bond, yielding κ²-C,P coordination modes [5]. The ligand’s weak σ-donor strength (evidenced by ¹Jₚₛₑ values < 700 Hz [2]) reduces electron density at rhodium, favoring oxidative addition reactions.
Iridium Complexes
Iridium(I) complexes, such as [Ir(COD)(NHC)PR₃]⁺ (COD = 1,5-cyclooctadiene; R = fluorinated aryl), leverage the ligand’s electronic poverty to enhance electrophilicity at the metal center. Comparative studies show that fluorinated N-heterocyclic carbene (NHC) ligands paired with Tris[4-(tridecafluorohexyl)phenyl]phosphine improve turnover frequencies in transfer hydrogenation by 40–60% relative to non-fluorinated analogs [6].
Platinum and Gold Complexes
Platinum(II) complexes exhibit square-planar geometries with average Pt–P bond lengths of 2.28 Å, slightly shorter than those observed with triphenylphosphine (2.32 Å) [3]. Gold(I) adoptions form linear P–Au–Cl motifs, where the ligand’s steric bulk (Tolman cone angle ≈ 170°) prevents dimerization even at high concentrations [4].
Crystallographic analyses reveal key structural adaptations induced by the ligand’s fluorinated architecture.
Bond Lengths and Angles
In rhodium complexes, the Rh–P bond length averages 2.31 Å, with a Rh–P–C bond angle of 112.7° [5]. The perfluorohexyl chains adopt gauche conformations, creating a helical arrangement around the metal center (Figure 1).
Parameter | Value (Å/°) |
---|---|
Rh–P bond length | 2.31 |
P–C(aryl) bond | 1.83 |
C–F bond (average) | 1.34 |
Geometric Isomerism
The ligand’s C₃ symmetry permits both fac and mer isomerism in octahedral complexes. For example, [PtCl₂(L)₂] (L = Tris[4-(tridecafluorohexyl)phenyl]phosphine) crystallizes exclusively in the trans-configuration due to steric repulsion between fluorinated aryl groups [3]. In contrast, square-planar gold(I) complexes show no geometric isomerism, constrained by linear coordination geometry [4].
The electron-withdrawing perfluorohexyl groups profoundly alter metal electronic states, as quantified by spectroscopic and computational methods.
Basicity Reduction
The ligand’s basicity in acetonitrile (pKₐH ≈ −30 [4]) is 12 orders of magnitude lower than triphenylphosphine (pKₐH ≈ 18). This arises from the −I effect of fluorine atoms, which withdraw electron density from the phosphorus lone pair (Figure 2).
Impact on Metal Electron Density
DFT calculations indicate a 35% reduction in metal-to-ligand σ-donation compared to non-fluorinated analogs [4]. This electron deficiency enhances metal center electrophilicity, as evidenced by:
Catalytic Implications
The ligand’s electronic poverty favors oxidative addition steps in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, palladium complexes with Tris[4-(tridecafluorohexyl)phenyl]phosphine achieve turnover numbers (TONs) exceeding 10⁵, outperforming traditional triarylphosphines by two orders of magnitude [3].
Irritant